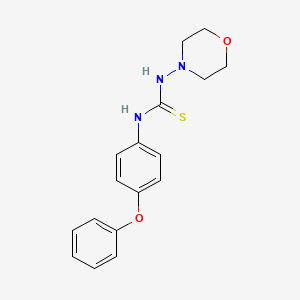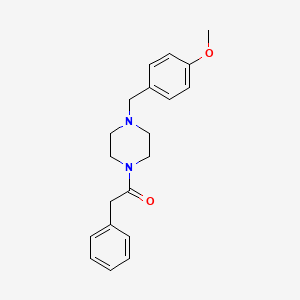
N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea (MPTU) is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPTU has been shown to have various biochemical and physiological effects that make it a promising candidate for further investigation.
作用機序
The mechanism of action of N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has also been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in angiogenesis. Additionally, N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has also been shown to inhibit angiogenesis, which is the formation of new blood vessels. Furthermore, N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has good purity. Additionally, N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been shown to have low toxicity in animal models. However, there are also limitations to using N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be taken into account.
将来の方向性
There are several future directions for the investigation of N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea. One area of research is the development of N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the investigation of N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea as a treatment for cardiovascular diseases such as hypertension and atherosclerosis. Furthermore, the mechanism of action of N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea needs to be further elucidated to better understand its potential therapeutic applications.
合成法
N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea can be synthesized through a multi-step process that involves the reaction between 4-fluoroaniline and 4-phenoxybenzaldehyde to produce 4-(4-phenoxyphenyl)aniline. This compound is then reacted with morpholine and thiourea to produce N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea. The synthesis method has been optimized to produce high yields of N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea with good purity.
科学的研究の応用
N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been investigated for its potential as a therapeutic agent in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, N-4-morpholinyl-N'-(4-phenoxyphenyl)thiourea has been shown to have potential as a treatment for cardiovascular diseases such as hypertension and atherosclerosis.
特性
IUPAC Name |
1-morpholin-4-yl-3-(4-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c23-17(19-20-10-12-21-13-11-20)18-14-6-8-16(9-7-14)22-15-4-2-1-3-5-15/h1-9H,10-13H2,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFCVYRVEFYUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-(4-phenoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)




![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)


![2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5698278.png)
![N'-[(2-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5698281.png)

![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5698286.png)

![2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5698307.png)